molecular formula C7H11NO3 B14639014 3-(1-Hydroxyethyl)-3-methylpyrrolidine-2,5-dione CAS No. 51895-49-9

3-(1-Hydroxyethyl)-3-methylpyrrolidine-2,5-dione

Cat. No.: B14639014
CAS No.: 51895-49-9
M. Wt: 157.17 g/mol
InChI Key: YPHULFCUFXXVGD-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)-3-methylpyrrolidine-2,5-dione is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a hydroxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethyl)-3-methylpyrrolidine-2,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with an aldehyde or ketone to introduce the hydroxyethyl group. This is followed by cyclization to form the pyrrolidine ring and subsequent functionalization to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethyl)-3-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyethyl group.

Scientific Research Applications

3-(1-Hydroxyethyl)-3-methylpyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)-3-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The pyrrolidine ring provides structural stability and can interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Hydroxyethyl)-3-methylimidazolium: Similar structure but with an imidazole ring.

    3-(1-Hydroxyethyl)-3-methylpyrrolidine-2,5-dione: Similar structure but with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

51895-49-9

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-(1-hydroxyethyl)-3-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C7H11NO3/c1-4(9)7(2)3-5(10)8-6(7)11/h4,9H,3H2,1-2H3,(H,8,10,11)

InChI Key

YPHULFCUFXXVGD-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC(=O)NC1=O)C)O

Origin of Product

United States

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